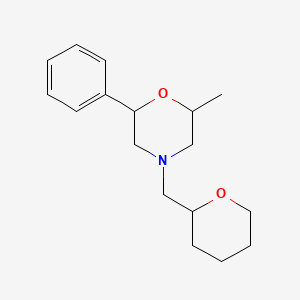![molecular formula C17H22N2O2 B7534012 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine](/img/structure/B7534012.png)
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine, also known as DPM, is a compound that has gained attention in the scientific community due to its potential applications in various fields. DPM is a heterocyclic compound that belongs to the class of morpholine derivatives.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the growth of cancer cells. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to induce cytotoxicity in cancer cells and has been found to inhibit the growth of cancer cells. This compound has also been found to have antimicrobial activity and can be used as a potential antibacterial and antifungal agent. This compound has been found to have low toxicity and does not have any significant side effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine in lab experiments are its low toxicity and its potential applications in various fields of scientific research. The limitations of using this compound in lab experiments are its limited solubility in aqueous solutions and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the research on 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine. One of the future directions is to explore the potential applications of this compound in the treatment of various types of cancer. Another future direction is to explore the potential applications of this compound as an antimicrobial agent. Further research is also needed to understand the mechanism of action of this compound and to optimize its synthesis method.
Synthesis Methods
The synthesis of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine involves the reaction of 3,5-dimethyl-4-(chloromethyl)oxazole with 2-methyl-6-phenylmorpholine in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization.
Scientific Research Applications
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been found to have antitumor activity and has shown promising results in the treatment of various types of cancer. This compound has also been found to have antimicrobial activity and can be used as a potential antibacterial and antifungal agent.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-9-19(10-16-13(2)18-21-14(16)3)11-17(20-12)15-7-5-4-6-8-15/h4-8,12,17H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLINOOSDTOEBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)CC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533930.png)
![2-(4-ethoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533937.png)

![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7533951.png)
![1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7533965.png)
![N-[4-fluoro-2-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7533971.png)

![[5-(2,5-Dimethylpyrrol-1-yl)-1-methylpyrazol-4-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7533988.png)
![N-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,4-dioxane-2-carboxamide](/img/structure/B7533990.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone](/img/structure/B7533995.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[[(4-methylphenyl)methylamino]methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7534001.png)
![3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534004.png)

![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)
